molecular formula C24H22F2N2O B10866635 1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine

1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine

Cat. No.: B10866635
M. Wt: 392.4 g/mol
InChI Key: PBNJCINTNHFLBJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common method starts with the reaction of with to form the intermediate .

    • The next step is the Friedel-Crafts acylation , where benzoyl chloride reacts with the intermediate to yield 1-benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine .
    • Reaction Conditions: These reactions typically occur under anhydrous conditions, often using a Lewis acid catalyst such as .

      Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent[][1].

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The products formed depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.

      Biology: It may serve as a pharmacological tool or be involved in drug discovery.

      Medicine: Its role in the synthesis of drugs like highlights its importance.

      Industry: The compound’s applications extend to pharmaceuticals and related fields.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on the specific context (e.g., as an impurity or a pharmacologically active compound).
    • It may interact with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

      Uniqueness: The combination of a piperazine ring, benzoyl group, and fluorine substitution makes this compound unique.

      Similar Compounds: While I don’t have an exhaustive list, other diphenylpiperazine derivatives may share structural similarities.

    Properties

    Molecular Formula

    C24H22F2N2O

    Molecular Weight

    392.4 g/mol

    IUPAC Name

    [4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-phenylmethanone

    InChI

    InChI=1S/C24H22F2N2O/c25-21-10-6-18(7-11-21)23(19-8-12-22(26)13-9-19)27-14-16-28(17-15-27)24(29)20-4-2-1-3-5-20/h1-13,23H,14-17H2

    InChI Key

    PBNJCINTNHFLBJ-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4

    Origin of Product

    United States

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